molecular formula C19H12ClN5O7 B033866 Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103829-07-8

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No. B033866
M. Wt: 457.8 g/mol
InChI Key: DHYRNHAUKAGMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activity of certain enzymes, such as cyclooxygenase-2. It has also been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells.

Advantages And Limitations For Lab Experiments

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has certain limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its exact mechanism of action and to determine its potential toxicity and side effects in vivo.

Synthesis Methods

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitropyridine with 4-amino-3-nitrobenzoic acid. The resulting intermediate is then subjected to carbonylation, followed by a coupling reaction with 4-((5-chloro-2-pyridinyl)oxy)-3-nitroaniline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been studied for its potential applications as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

CAS RN

103829-07-8

Product Name

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Molecular Formula

C19H12ClN5O7

Molecular Weight

457.8 g/mol

IUPAC Name

N-[[4-(5-chloropyridin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C19H12ClN5O7/c20-11-5-8-17(21-10-11)32-16-7-6-12(9-15(16)25(30)31)22-19(27)23-18(26)13-3-1-2-4-14(13)24(28)29/h1-10H,(H2,22,23,26,27)

InChI Key

DHYRNHAUKAGMAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

103829-07-8

synonyms

Benzamide, N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carb onyl)-2-nitro-

Origin of Product

United States

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